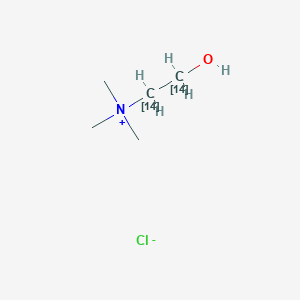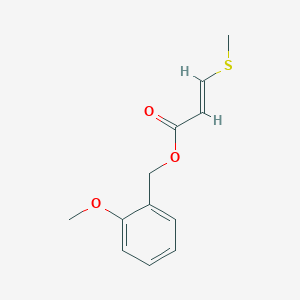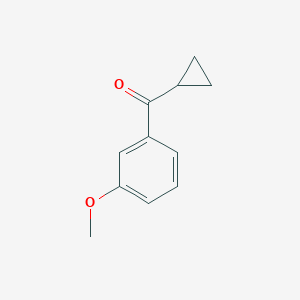
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The exact mechanism of action of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, as well as increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In vivo studies have shown that it can reduce oxidative stress, inflammation, and tissue damage in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in lab experiments is its relatively low toxicity and high solubility in water. This makes it easy to handle and administer in vitro and in vivo studies. However, one of the limitations is its instability in acidic and basic conditions, which can affect its biological activity and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-. One area of research is the development of more potent and selective analogs of the compound for use in medicine and agriculture. Another area of research is the elucidation of its exact mechanism of action and signaling pathways involved in its biological effects. Additionally, the potential use of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in combination with other drugs or therapies for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- involves the reaction of 2-methyl-2-oxazoline with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, it has been studied for its ability to enhance plant growth and improve crop yield. In industry, it has been used as a precursor for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes.
Propriétés
Numéro CAS |
103836-70-0 |
|---|---|
Nom du produit |
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- |
Formule moléculaire |
C9H20N2O3 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-[[(2R)-1-hydroxypropan-2-yl]-methylamino]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-7(6-12)11(5)10-8(13)14-9(2,3)4/h7,12H,6H2,1-5H3,(H,10,13)/t7-/m1/s1 |
Clé InChI |
DUOISROSAWNEDN-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CO)N(C)NC(=O)OC(C)(C)C |
SMILES |
CC(CO)N(C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CO)N(C)NC(=O)OC(C)(C)C |
Synonymes |
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



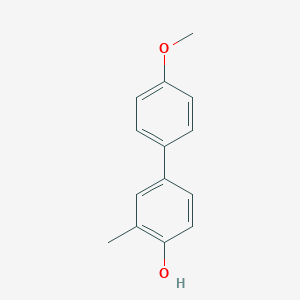
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

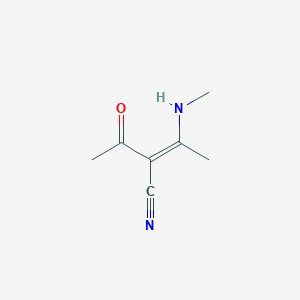
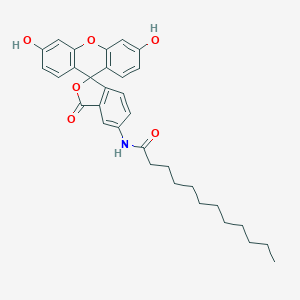
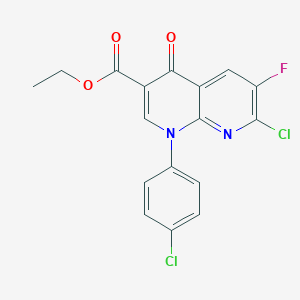

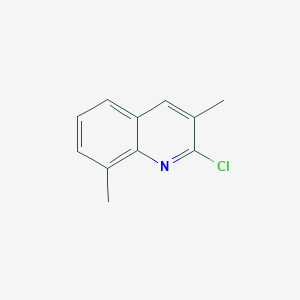
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)


